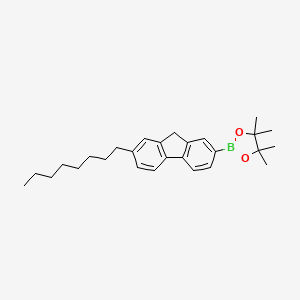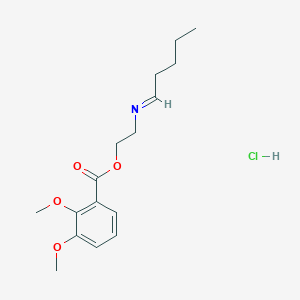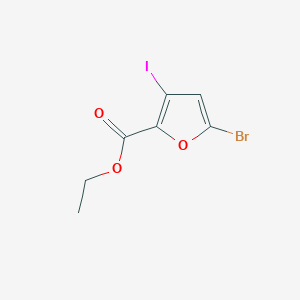
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorenyl group and the boron atom in the structure makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of a fluorenyl derivative with a boronic ester. One common method is the reaction of 7-octyl-9H-fluorene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Fluorenyl derivatives with various substituents.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals.
Industry: Used in the synthesis of organic materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The fluorenyl group provides stability to the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(9H-fluoren-2-YL)-1,3,2-dioxaborolane: Similar structure but without the octyl group.
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Uniqueness
The presence of the octyl group in 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane provides unique properties, such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
Properties
CAS No. |
922706-43-2 |
|---|---|
Molecular Formula |
C27H37BO2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(7-octyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(14-16-25(22)24)28-29-26(2,3)27(4,5)30-28/h13-17,19H,6-12,18H2,1-5H3 |
InChI Key |
MFCMPIOYXOOIHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14173052.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)

![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)


